N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216551
InChI: InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-10(5-8-13(12)18)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C16H21BFNO3
Molecular Weight: 305.2 g/mol

N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

CAS No.:

Cat. No.: VC16216551

Molecular Formula: C16H21BFNO3

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide -

Specification

Molecular Formula C16H21BFNO3
Molecular Weight 305.2 g/mol
IUPAC Name N-cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-10(5-8-13(12)18)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20)
Standard InChI Key MFUFZVKSQCPZIH-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzamide belongs to the class of arylboronic acid derivatives, with the following defining features :

PropertyValue
CAS No.1412905-51-1
Molecular FormulaC₁₆H₂₁BFNO₃
Molecular Weight305.16 g/mol
IUPAC NameN-cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)NC3CC3

The structure integrates three critical domains:

  • Dioxaborolane Ring: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position, enabling Suzuki-Miyaura cross-coupling reactions.

  • Fluorinated Benzamide Core: A 4-fluoro substituent on the aromatic ring enhances electronic properties and metabolic stability.

  • Cyclopropylamide Side Chain: The N-cyclopropyl group introduces steric bulk, potentially influencing target binding and pharmacokinetics .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sequential functionalization of a fluorobenzamide precursor, as inferred from related boronic esters:

Physicochemical Properties

Hazard Profile

ParameterValue
GHS Signal WordWarning
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary MeasuresP261 (avoid inhalation), P305+P351+P338 (eye exposure protocol)

Reactivity and Applications

Suzuki-Miyaura Coupling

The dioxaborolane group participates in palladium-catalyzed cross-couplings with aryl halides, enabling access to biaryl structures:

Ar–Bpin+Ar’–XPd(0)Ar–Ar’+byproducts\text{Ar–Bpin} + \text{Ar'–X} \xrightarrow{\text{Pd(0)}} \text{Ar–Ar'} + \text{byproducts}

Reaction conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1), 80°C, 12h.

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of the cyclopropyl group and fluorine position.

  • Prodrug Development: Hydrolysis of the dioxaborolane to boronic acid in vivo for targeted drug delivery.

  • Materials Science: Incorporation into covalent organic frameworks (COFs) for gas storage applications.

Industrial Scaling Challenges

  • Cost-Effective Catalysis: Replacing Pd with Ni catalysts to reduce production costs.

  • Continuous Flow Synthesis: Microreactor systems to enhance borylation efficiency and safety.

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